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Compound of Interest

4-Methoxy-3,3-dimethyl-4-
Compound Name:
oxobutanoic acid

Cat. No.: B030648

Technical Guide: 4-Methoxy-3,3-dimethyl-4-
oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles the currently available public information on 4-Methoxy-
3,3-dimethyl-4-oxobutanoic acid. It should be noted that detailed experimental data for this
specific compound is limited in peer-reviewed literature and public databases. The information
provided herein is intended for research and informational purposes.

Compound Identification and Core Properties

4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is a mono-ester derivative of 2,2-
dimethylsuccinic acid. It belongs to the class of dicarboxylic acid monoesters.

Chemical Identifiers
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Identifier Value

IUPAC Name 4-methoxy-3,3-dimethyl-4-oxobutanoic acid[1]
CAS Number 32980-26-0[1]

Molecular Formula C7H1204[1]

1-Methyl 2,2-dimethylsuccinate, 2,2-
Synonyms Dimethylsuccinic acid 1-methyl ester, 3-

Carbomethoxy-3-methylbutanoic Acid[1]

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of the
compound. Experimental data is sparse, and many values are computationally predicted.

Property Value Source

Molecular Weight 160.17 g/mol PubChem (Computed)[1]
Boiling Point 256 °C at 760 mmHg Crysdot LLC[2]

XLogP3 0.5 PubChem (Computed)[1]
Topological Polar Surface Area  63.6 A2 PubChem (Computed)[1]
Hydrogen Bond Donor Count 1 PubChem (Computed)
Hydrogen Bond Acceptor

Count 4 PubChem (Computed)
Rotatable Bond Count 4 PubChem (Computed)
Complexity 171 PubChem (Computed)[1]

Synthesis and Reactivity
Proposed Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of 4-Methoxy-3,3-dimethyl-4-
oxobutanoic acid is not readily available in the surveyed literature. However, a plausible and
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common method for the synthesis of such succinic acid monoesters involves the selective
mono-esterification of the corresponding anhydride.

The proposed pathway is the nucleophilic acyl substitution reaction of 2,2-dimethylsuccinic
anhydride with methanol. This reaction typically proceeds under mild conditions, often with
gentle heating or at room temperature, and can be catalyzed by a base or an acid.
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Click to download full resolution via product page

Caption: Proposed synthesis workflow for 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid.

Spectroscopic and Analytical Data
Mass Spectrometry

While experimental mass spectra are not widely published, predicted collision cross-section
(CCS) data provides theoretical m/z values for various adducts.

Adduct m/z (Predicted)
[M+H]* 161.08084
[M+Na]* 183.06278
[M-H]~ 159.06628
[M+NHa]* 178.10738
[M]* 160.07301
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Data sourced from PubChemlLite (predicted).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR spectra are not available in public databases. Based on the chemical
structure, the following characteristic signals would be expected:

e H-NMR:

o

A singlet corresponding to the six protons of the two geminal methyl groups (C(CHs)z2).

[¢]

A singlet for the two protons of the methylene group (-CHz-).

[¢]

A singlet for the three protons of the methoxy group (-OCHs).

[e]

A broad singlet for the acidic proton of the carboxylic acid group (-COOH), which is
exchangeable with D20.

e BC-NMR:

o

Signals for the two equivalent geminal methyl carbons.

[¢]

A signal for the quaternary carbon.

[¢]

A signal for the methylene carbon.

[e]

A signal for the methoxy carbon.

o

Two distinct signals for the carbonyl carbons of the ester and the carboxylic acid.

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The key vibrational frequencies expected would
be:

e Abroad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500
cm~L,

e C-H stretching bands for the methyl and methylene groups, typically just below 3000 cm—1.
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e Asharp C=0 stretching band for the ester carbonyl, typically around 1735-1750 cm~1.
e A C=0 stretching band for the carboxylic acid carbonyl, typically around 1700-1725 cm~2.

e C-O stretching bands for the ester and carboxylic acid groups.

Biological Activity and Potential Applications

There is no specific biological activity data reported for 4-Methoxy-3,3-dimethyl-4-
oxobutanoic acid. However, studies on structurally related succinic acid monoesters have
indicated potential biological activities that may warrant investigation for this compound.

» Antimicrobial and Antifungal Activity: Various monoesters derived from succinic anhydride
have been shown to exhibit activity against fungal strains like C. albicans and A. niger, and
bacterial strains such as E. coli. The efficacy of these compounds is often dependent on the
nature of the substituents on the ester group.

e Metabolic Regulation: Succinic acid monoethyl ester has been investigated as a potential
insulinotropic agent for non-insulin dependent diabetes mellitus. Studies in diabetic rat
models showed that it could reduce plasma glucose, increase plasma insulin, and have a
positive effect on lipid profiles and peroxidation, suggesting antihyperlipidemic and
antiperoxidative effects.

These findings suggest that 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid could be a
candidate for screening in antimicrobial and metabolic disorder research programs.

Succinic Acid Monoesters

(General Class)

Potential Activity \ Potential Activity

Antifungal Effect

Insulinotropic Antihyperlipidemic
Properties Effects

( Antimicrobial &S) Metabolic Regulation
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Click to download full resolution via product page
Caption: Potential biological activities based on related succinic acid monoesters.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 4-Methoxy-3,3-dimethyl-4-oxobutanoic acid is classified with the following
hazards:

e H315: Causes skin irritation.
o H319: Causes serious eye irritation.
» H335: May cause respiratory irritation.

Standard laboratory safety precautions should be observed, including the use of personal
protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be
conducted in a well-ventilated area or a fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com
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